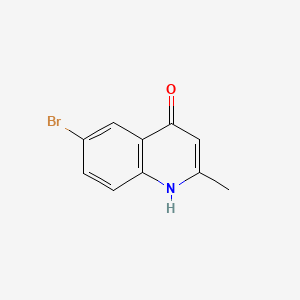

6-Bromo-2-methylquinolin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSHYKVAGQUPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908169 | |

| Record name | 6-Bromo-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103030-28-0 | |

| Record name | 6-Bromo-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103030-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103030-28-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-2-methylquinolin-4-ol chemical properties and structure

An In-Depth Technical Guide to 6-Bromo-2-methylquinolin-4-ol: Structure, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound stands as a pivotal heterocyclic compound within the landscape of medicinal chemistry and materials science. As a member of the quinoline family, specifically the 4-hydroxyquinoline subclass, its scaffold is a "privileged structure" known to interact with a wide array of biological targets.[1] This guide provides an in-depth exploration of its chemical properties, a validated synthesis protocol, spectroscopic hallmarks, and its applications as a versatile intermediate for drug discovery professionals. While named as a quinolin-4-ol, it predominantly exists as its keto tautomer, 6-bromo-2-methyl-1H-quinolin-4-one, a structural nuance critical to understanding its reactivity and biological interactions.[2][3]

Molecular Structure and Physicochemical Properties

The Quinolinol-Quinolone Tautomerism

A fundamental characteristic of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4(1H)-quinolinone form. For this compound, extensive studies on related structures confirm that the equilibrium heavily favors the quinolinone (keto) tautomer.[3][4] This preference is attributed to the greater stability of the amide group within the aromatic system. Spectroscopic evidence, particularly the presence of a carbonyl (C=O) signal in ¹³C NMR and IR spectra, validates the predominance of the keto form in both solid and solution states.[3]

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Data

The key identifying and physical properties of this compound are summarized below. An experimental melting point is not widely reported in the literature; for context, the related compound 6-bromoquinolin-4-ol melts at 283 °C.[5]

| Property | Value | Source |

| IUPAC Name | 6-bromo-2-methyl-1H-quinolin-4-one | [2] |

| Synonyms | 6-bromo-2-methyl-4-quinolinol | [2] |

| CAS Number | 103030-28-0 | [2] |

| Molecular Formula | C₁₀H₈BrNO | [2] |

| Molecular Weight | 238.08 g/mol | [2] |

| Appearance | Solid (form varies by purity) | - |

| pKa (acidic) | 9.92 (Predicted) | [2] |

| XLogP3-AA | 2.6 (Predicted) | [2] |

Synthesis via Conrad-Limpach Reaction

The most established and reliable method for synthesizing 4-hydroxyquinolines is the Conrad-Limpach synthesis.[6] This reaction involves two key stages: the initial condensation of an aniline with a β-ketoester to form an enamine, followed by a high-temperature thermal cyclization. The high temperature is necessary to overcome the energetic barrier of breaking the aromaticity of the aniline ring during the intramolecular cyclization.[7]

Caption: Workflow for the Conrad-Limpach synthesis.

Detailed Experimental Protocol

Objective: To synthesize 6-Bromo-2-methyl-1H-quinolin-4-one.

Reagents & Materials:

-

4-Bromoaniline

-

Ethyl acetoacetate

-

Glacial acetic acid (catalyst)

-

Dowtherm A or mineral oil (high-boiling solvent)

-

Ethanol

-

Hexanes

Procedure:

Step 1: Formation of the Enamine Intermediate

-

In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting aniline.

-

Upon completion, the resulting crude enamine, ethyl 3-((4-bromophenyl)amino)but-2-enoate, is typically used directly in the next step without extensive purification.

Step 2: Thermal Cyclization

-

In a separate flask equipped with a reflux condenser and a thermometer, preheat a high-boiling solvent such as Dowtherm A to 250 °C.

-

Slowly add the crude enamine from Step 1 dropwise to the hot solvent. Vigorous evolution of ethanol will be observed.

-

Maintain the reaction temperature at 250 °C for 30-60 minutes after the addition is complete.

-

Allow the reaction mixture to cool to below 100 °C.

-

Add hexanes to the cooled mixture to precipitate the crude product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with hot ethanol to remove residual solvent and impurities.

-

Dry the resulting solid under vacuum to yield 6-bromo-2-methyl-1H-quinolin-4-one.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized compound is critical. The following are the expected spectroscopic signatures based on its predominant quinolinone tautomer.

| Technique | Expected Features |

| ¹H NMR | ~11-12 ppm (s, 1H): Broad singlet for the N-H proton. ~7.5-8.0 ppm (m, 3H): Signals for the three aromatic protons on the benzo ring. The proton at C5 will likely be a doublet, the proton at C7 a doublet of doublets, and the proton at C8 a doublet. ~6.0 ppm (s, 1H): Singlet for the vinyl proton at C3. ~2.4 ppm (s, 3H): Singlet for the methyl group at C2. |

| ¹³C NMR | ~175-180 ppm: Key signal for the C4 carbonyl carbon. ~150-160 ppm: Signal for the C2 carbon attached to the nitrogen and methyl group. ~115-140 ppm: Aromatic carbon signals. ~115-120 ppm: Signal for the C6 carbon bearing the bromine atom. ~100-110 ppm: Signal for the C3 vinyl carbon. ~20 ppm: Signal for the C2-methyl carbon. |

| FT-IR (cm⁻¹) | 3200-2800 (broad): N-H stretching vibration. ~1650: Strong C=O stretching of the quinolinone carbonyl group. 1600-1450: C=C aromatic ring stretching vibrations. |

| Mass Spec. | M⁺ at m/z 237/239: A characteristic 1:1 isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br). |

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an end-product but rather a valuable starting material for building more complex molecules. Its utility stems from the reactivity of the bromine atom.

4.1. A Handle for Cross-Coupling Reactions

The bromine atom at the C6 position is a versatile functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the rapid generation of a library of novel compounds for structure-activity relationship (SAR) studies.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H8BrNO | CID 2905902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 6-Bromoquinolin-4-ol| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling the Potential of a Core Heterocyclic Scaffold

An In-depth Technical Guide to 6-Bromo-2-methylquinolin-4-ol for Researchers and Drug Development Professionals

This compound is a substituted quinoline derivative that serves as a pivotal intermediate in synthetic organic chemistry. Its structural framework, featuring a quinoline core, is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of pharmacological activities.[1] The strategic placement of a bromine atom at the 6-position and a methyl group at the 2-position provides synthetic handles for facile chemical modification, making it a valuable building block for constructing more complex molecules.

This guide offers a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound. The information is curated for researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this versatile compound for its effective application in the laboratory and in the design of novel therapeutic agents.

Physicochemical Characteristics and Structural Insights

A precise understanding of the physicochemical properties of this compound is fundamental for its handling, reaction optimization, and formulation.

| Property | Value | Reference(s) |

| CAS Number | 103030-28-0 | [2][3][4] |

| Molecular Formula | C₁₀H₈BrNO | [2][3][4] |

| Molecular Weight | 238.08 g/mol | [2][3] |

| Appearance | Solid | [5] |

| Melting Point | Data for closely related isomers suggest a high melting point. For example, 6-Bromoquinolin-4-ol melts at 283°C.[6] | |

| Solubility | Limited quantitative data is available. Like many quinolinols, it is expected to have low solubility in water but be soluble in polar organic solvents like DMSO and DMF. | [7] |

Structural Elucidation: The Concept of Tautomerism

A critical feature of 4-hydroxyquinolines is their existence in tautomeric forms: the enol form (quinolin-4-ol) and the keto form (quinolin-4-one). This equilibrium is influenced by factors such as the solvent environment and substitution patterns on the quinoline ring.[8][9] The quinolin-4-one tautomer is often the more stable and predominant form. This dynamic relationship is crucial as it dictates the compound's reactivity and intermolecular interactions, such as hydrogen bonding.

Caption: Tautomeric equilibrium between the enol and keto forms.

Synthesis and Chemical Reactivity

This compound is typically synthesized through cyclization reactions. A common strategy involves the reaction of a substituted aniline with a β-ketoester, followed by thermal cyclization.

Illustrative Synthetic Protocol: Cyclization Pathway

The synthesis of quinolin-4-ol derivatives can be achieved from an appropriately substituted aniline and a suitable dicarbonyl compound. For instance, 4-bromoaniline can react with an acetoacetate derivative, and the resulting intermediate undergoes thermal cyclization in a high-boiling solvent like diphenyl ether to yield the quinolinone core.[10][11]

Step-by-Step Methodology:

-

Condensation: 4-bromoaniline is reacted with an activated dicarbonyl compound, such as a derivative of malonic acid (e.g., Meldrum's acid) and an orthoformate, to form an enamine intermediate.[10][11]

-

Thermal Cyclization: The intermediate is added to a preheated high-boiling point solvent, such as diphenyl ether, at approximately 250°C.[10] This high temperature induces an intramolecular cyclization reaction, followed by the elimination of a small molecule, to form the heterocyclic ring system.

-

Work-up and Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., petroleum ether) to precipitate the product.[10] The solid is then collected by filtration, washed, and dried to yield 6-bromoquinolin-4-ol. The introduction of the 2-methyl group is achieved by using a β-ketoester like ethyl acetoacetate in the initial condensation step.

Caption: Simplified workflow for the synthesis of this compound.

Key Reactive Sites and Transformations

The utility of this compound as a synthetic intermediate stems from its key reactive sites:

-

The C6-Bromine Atom: This position is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling extensive Structure-Activity Relationship (SAR) studies.[12]

-

The C4-Hydroxyl Group: This group can be readily converted into a leaving group, most commonly a chloro group, by treatment with reagents like phosphorus oxychloride (POCl₃).[10] The resulting 6-bromo-4-chloro-2-methylquinoline is a highly versatile intermediate for subsequent nucleophilic substitution reactions.

Applications in Research and Drug Discovery

The quinoline and quinolinone scaffolds are integral to numerous approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][13] While specific applications of this compound itself are not extensively documented, its value lies in providing access to derivatives with significant therapeutic potential.

Role as a Scaffold in Kinase Inhibitor Design

Many quinoline derivatives function as kinase inhibitors by competing for the ATP-binding site of the enzyme.[12] Dysregulation of signaling pathways like the PI3K/Akt/mTOR pathway is a hallmark of many cancers.[13] Derivatives synthesized from the this compound core can be designed to inhibit key kinases within this pathway, thereby blocking cancer cell proliferation and survival.[12][13]

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by derivatives.

Foundation for Antimicrobial Agents

The quinolone framework is the backbone of a major class of antibiotics.[1] Modifications to the this compound scaffold could lead to novel antibacterial agents that may interfere with essential bacterial processes like DNA replication.[12]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautions.

GHS Hazard Classification

| Hazard Class | Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Danger |

Data aggregated from ECHA C&L Inventory notifications.[2]

Recommended Safety Protocols

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety goggles with side-shields or a face shield.[5][14]

-

Hand Protection: Use chemically resistant, impervious gloves.[5][14]

-

Skin and Body Protection: Wear a lab coat or other impervious clothing.[14]

-

Respiratory Protection: If dust formation is likely, use a suitable respirator (e.g., N95 dust mask).[5]

Handling and Storage:

-

Prevent dust and aerosol formation.[15]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

First Aid Measures:

-

If Swallowed: Rinse mouth with water. Call a physician or poison control center.[15][17]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[14][17]

-

In Case of Skin Contact: Wash off with soap and plenty of water. If irritation persists, consult a physician.[14][17]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[17]

Conclusion

This compound is more than a simple chemical; it is a strategic molecular scaffold that offers significant opportunities for innovation in medicinal chemistry and materials science. Its well-defined reactive sites—the bromine atom and the hydroxyl group—provide chemists with reliable handles for constructing complex molecular architectures. A thorough understanding of its properties, tautomeric nature, synthesis, and safe handling procedures is paramount for unlocking its full potential in the development of next-generation pharmaceuticals and functional materials.

References

- PubChem. This compound.

- Chemchart. 6-Bromo-4-methylquinolin-2-ol (89446-19-5). [Link]

- Institut Pasteur. On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one. [Link]

- Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline.

- ZaiQi Bio-Tech. 6-Bromoquinolin-4-ol | CAS No:145369-94-4. [Link]

- PubChem. 6-Bromo-4-methylquinolin-2-ol.

- BioOrganics. This compound. [Link]

- ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]

- ResearchGate. NMR spectra of a) 6‐bromo‐2‐methylquinoline 2 e; b) mixture of... [Link]

- ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)... [Link]

- ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. [Link]

- MDPI.

- PubChem. 6-Bromo-4-hydroxyquinolin-2(1H)-one.

- WuXi Biology. How about Tautomers?. [Link]

- Journal of the Chemical Society, Perkin Transactions 2. Aromaticity and tautomerism. Part II. The 4-pyridone, 2-quinolone, and 1-isoquinolone series. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C10H8BrNO | CID 2905902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound , 97% , 103030-28-0 - CookeChem [cookechem.com]

- 4. BioOrganics [bioorganics.biz]

- 5. 6-ブロモ-2-メチルキノリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 6-Bromoquinolin-4-ol| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]

- 7. Page loading... [wap.guidechem.com]

- 8. wuxibiology.com [wuxibiology.com]

- 9. Aromaticity and tautomerism. Part II. The 4-pyridone, 2-quinolone, and 1-isoquinolone series - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. atlantis-press.com [atlantis-press.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemscene.com [chemscene.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. 6-Bromo-2-methylquinoline - Safety Data Sheet [chemicalbook.com]

6-Bromo-2-methylquinolin-4-ol: A Technical Guide for Advanced Research

This technical guide provides an in-depth overview of 6-Bromo-2-methylquinolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on its chemical identity, synthesis, and potential applications.

Core Compound Identity

This compound is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a bromine atom at the 6-position and a methyl group at the 2-position of the quinolin-4-ol core provides a unique electronic and steric profile, making it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| CAS Number | 103030-28-0 | [1] |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1] |

| IUPAC Name | 6-bromo-2-methyl-1H-quinolin-4-one | |

| Synonyms | 6-bromo-2-methyl-4-quinolinol |

Synthesis of this compound: The Conrad-Limpach Approach

The synthesis of 4-hydroxyquinolines is classically achieved through the Conrad-Limpach synthesis.[2][3][4] This methodology involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of this compound, 4-bromoaniline and ethyl acetoacetate serve as the primary starting materials.

The reaction proceeds in two key stages: the initial formation of an enamine intermediate via the reaction of the aniline with the β-ketoester, and the subsequent high-temperature intramolecular cyclization to yield the quinolin-4-one. It is important to note that the quinolin-4-ol exists in tautomeric equilibrium with its keto form, 6-bromo-2-methylquinolin-4(1H)-one, with the keto form generally predominating.[2]

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(4-bromoanilino)but-2-enoate (Enamine Intermediate)

-

To a round-bottom flask, add 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by neutralizing the acid and extracting the product with a suitable organic solvent. The solvent is then removed under reduced pressure to yield the crude enamine intermediate.

Step 2: Thermal Cyclization to this compound

-

The crude ethyl 3-(4-bromoanilino)but-2-enoate is added to a high-boiling, inert solvent such as mineral oil or diphenyl ether.[2]

-

The mixture is heated to approximately 250 °C with vigorous stirring to facilitate the intramolecular cyclization.

-

The reaction is maintained at this temperature until TLC analysis indicates the consumption of the starting material.

-

Upon cooling, the product, this compound, will precipitate from the reaction mixture.

-

The solid product is collected by filtration and washed with a non-polar solvent to remove the high-boiling solvent.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Potential Applications in Drug Discovery and Development

While specific biological activity data for this compound is limited in publicly available literature, the quinoline scaffold is a well-established pharmacophore with a broad range of therapeutic applications.[5][6] The presence of the bromo substituent offers a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening.[7]

Anticancer Potential

Numerous quinoline derivatives have demonstrated potent anticancer activity.[5] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. The quinoline core can serve as a scaffold for the design of inhibitors targeting kinases within this pathway.

Antimicrobial Activity

The quinoline ring is a core component of several established antimicrobial agents.[8] Halogenated quinolines, in particular, have shown promise as antibacterial and antifungal compounds.[9] For instance, derivatives of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol have been evaluated for their antitubercular activity, with some compounds showing comparable activity to standard drugs.[8] The 6-bromo substitution in the target molecule suggests that it could serve as a precursor for novel antimicrobial agents.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Serious Eye Damage | H318 | Causes serious eye damage |

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the field of drug discovery. Its synthesis, achievable through the robust Conrad-Limpach reaction, provides access to a scaffold with promising, albeit underexplored, pharmacological properties. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential, particularly in the areas of oncology and infectious diseases.

References

- PubChem. This compound.

- Wikipedia. Conrad–Limpach synthesis. [Link]

- MDPI.

- National Institutes of Health. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. [Link]

- Wikipedia. Knorr pyrrole synthesis. [Link]

- Cambridge University Press. Conrad-Limpach Reaction. [Link]

- SynArchive. Conrad-Limpach Synthesis. [Link]

- MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]

- ResearchGate. (PDF) synthesis-characterization--pharmacological-screening-of-newly-synthesized-quinoline-derivatives August 2020 1596280379 8315613. [Link]

- Wikipedia. Paal–Knorr synthesis. [Link]

- JETIR.

- ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]

- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

- National Institutes of Health. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]

- ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. [Link]

- 123 Help Me. Heterocyclic Chemistry: The Knorr Synthesis of Pyrroles. [Link]

- MDPI.

Sources

- 1. This compound | C10H8BrNO | CID 2905902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. synarchive.com [synarchive.com]

- 5. mdpi.com [mdpi.com]

- 6. jetir.org [jetir.org]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

From Malaria to Molecular Targets: An In-depth Technical Guide to the Discovery and History of Quinolin-4-ol Derivatives

Introduction: A Privileged Scaffold Forged in History

The quinoline ring system, a simple fusion of a benzene and a pyridine ring, represents one of medicinal chemistry's most enduring and versatile scaffolds. Its journey from a byproduct of coal tar to the nucleus of life-saving therapeutics is a testament to over a century of chemical innovation and biological discovery. At the heart of this story lies the quinolin-4-ol (also known as 4-hydroxyquinoline or its tautomeric form, quinolin-4-one) core, a structural motif that has given rise to a vast and diverse family of biologically active compounds.

This technical guide provides a comprehensive exploration of the discovery and history of quinolin-4-ol derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a historical narrative but also field-proven insights into the synthesis, mechanism of action, and therapeutic evolution of these remarkable compounds. We will delve into the foundational synthetic reactions that first unlocked this chemical space, trace its development from early antimalarials to modern targeted therapies, and provide detailed experimental protocols and quantitative data to support the ongoing exploration of this privileged scaffold.

Part 1: The Genesis of a Scaffold – Foundational Syntheses

The ability to reliably construct the quinolin-4-ol core was the critical first step in its journey as a pharmacophore. Two classical name reactions, developed in the late 19th and early 20th centuries, remain fundamental to this day, providing the bedrock upon which the entire field was built. Understanding these reactions is not merely an academic exercise; it provides deep insight into the chemical logic of heterocyclic synthesis.

The Conrad-Limpach Synthesis (1887): The Dawn of 4-Quinolone Construction

In 1887, Max Conrad and Leonhard Limpach reported a method that would become a cornerstone of quinoline chemistry.[1][2][3] Their approach involved the condensation of anilines with β-ketoesters. The elegance of this reaction lies in its two-step thermal process: an initial condensation to form an enamine intermediate, followed by a high-temperature intramolecular cyclization to yield the 4-hydroxyquinoline product.[1]

The scientific context of the late 19th century was ripe for such discoveries, with organic chemists in Germany meticulously exploring the reactions of aromatic amines and carbonyl compounds, driven by the burgeoning dye industry and a fundamental curiosity about the structure of natural alkaloids.[3] The Conrad-Limpach synthesis provided a rational, predictable route to a core structure that was previously accessible only through arduous isolation from natural sources.

Causality in Experimental Choices: The key challenge in the Conrad-Limpach synthesis is driving the high-energy cyclization step, which involves the disruption of the aniline's aromaticity.[1] This necessitates harsh, high-temperature conditions (typically >250 °C). The choice of a high-boiling, inert solvent like mineral oil or diphenyl ether was a critical insight by Limpach, dramatically improving yields from below 30% to as high as 95% in some cases by ensuring a consistent and sufficiently high reaction temperature while minimizing side reactions.[1]

Reaction Mechanism: The reaction proceeds via nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a Schiff base after dehydration. This intermediate then undergoes a thermal 6-electron electrocyclization, followed by elimination of alcohol to form the quinolin-4-ol ring system.[1][4]

Caption: Mechanism of the Conrad-Limpach Synthesis.

The Gould-Jacobs Reaction (1939): A Versatile Alternative

Over half a century later, R. Gordon Gould and Walter A. Jacobs introduced another powerful method for synthesizing 4-hydroxyquinolines. Their 1939 publication described a sequence starting with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[5][6][7] This initial reaction is typically followed by thermal cyclization, saponification of the resulting ester, and finally, decarboxylation to yield the quinolin-4-ol.[7]

The development of this reaction occurred as the limitations of existing methods were becoming apparent, particularly for synthesizing quinolines with specific substitution patterns required for the burgeoning field of medicinal chemistry, spurred on by the search for synthetic antimalarials during the pre-World War II era.

Causality in Experimental Choices: The Gould-Jacobs reaction pathway offers distinct advantages. The initial condensation is generally high-yielding. The subsequent cyclization, similar to the Conrad-Limpach reaction, requires high temperatures but leads to a 4-hydroxy-3-carboalkoxyquinoline.[7] This intermediate is exceptionally useful, as the ester group at the 3-position can be retained, hydrolyzed, or removed entirely, providing a critical handle for further chemical modification—a feature of immense value in drug development for exploring structure-activity relationships (SAR).

Reaction Mechanism: The reaction begins with a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of the malonate ester, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[7][8] A 6-electron electrocyclization under thermal conditions forms the quinoline ring.[8]

Caption: Reaction pathway of the Gould-Jacobs Synthesis.

Part 2: Experimental Protocols – From Classical Heating to Modern Methods

A core tenet of scientific integrity is reproducibility. The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for the synthesis of the quinolin-4-ol scaffold.

Protocol 1: Classical Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline

This protocol is a robust, traditional method relying on high-temperature thermal cyclization in an inert solvent.

Step 1: Formation of Enamine Intermediate (Ethyl β-anilinocrotonate)

-

Combine aniline (1.0 eq) and ethyl acetoacetate (1.0-1.1 eq) in a round-bottom flask.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or HCl).

-

Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Water will separate as a byproduct.

-

Separate the organic layer containing the crude ethyl β-anilinocrotonate and use it directly in the next step after removing the water layer.

Step 2: Thermal Cyclization

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, heat a high-boiling solvent such as Dowtherm A or diphenyl ether to reflux (approx. 250-260 °C).

-

Add the crude ethyl β-anilinocrotonate from Step 1 dropwise to the refluxing solvent over 10-15 minutes.

-

Continue stirring at reflux for an additional 15-30 minutes after the addition is complete.

-

Allow the reaction mixture to cool to room temperature. The 2-methyl-4-hydroxyquinoline product will precipitate as a solid.

-

Add a non-polar solvent like petroleum ether or cyclohexane to aid precipitation and facilitate filtration.

-

Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling reaction solvent.

-

The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis

Modern microwave technology offers a significant improvement over classical heating, dramatically reducing reaction times and often improving yields by minimizing product degradation.[9]

Step 1: Microwave-Mediated Condensation and Cyclization

-

Place aniline (1.0 eq, e.g., 2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (DEEM) (3.0 eq, e.g., 6.0 mmol) into a 2.5 mL microwave vial equipped with a magnetic stir bar. The excess DEEM acts as both a reagent and a solvent.[9]

-

Seal the vial and place it in a microwave reactor.

-

Heat the mixture to the target temperature (e.g., 250-300 °C) and hold for a specified time (e.g., 1-20 minutes). Optimal conditions must be determined empirically, but a good starting point is 300 °C for 5 minutes, which can provide yields up to 47%.[9]

-

After the reaction, cool the vial to room temperature. The product, ethyl 4-hydroxyquinoline-3-carboxylate, should precipitate.

-

Filter the solid product and wash with ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM.[9]

-

Dry the resulting solid under vacuum. The product is often of high purity (>95%).[9]

Step 2: Saponification and Decarboxylation (Optional)

-

Suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Place the dried acid in a flask and heat it above its melting point until the evolution of CO₂ ceases to yield the final 4-hydroxyquinoline product.

Caption: Mechanism of action for fluoroquinolone antibiotics.

Modern Frontiers: Anticancer, Antiviral, and Neuroprotective Agents

In recent decades, the therapeutic potential of the quinolin-4-ol scaffold has expanded far beyond infectious diseases. Its ability to be readily functionalized at multiple positions has made it a privileged structure for targeting a wide array of biological targets.

-

Anticancer Activity: Quinolin-4-one derivatives have shown potent activity against numerous cancer cell lines. [10][11]Their mechanisms are diverse and include the inhibition of key signaling proteins like phosphoinositide 3-kinases (PI3K) and receptor tyrosine kinases (e.g., EGFR, VEGFR), as well as the inhibition of tubulin polymerization. [12][13]* Kinase Inhibition: The quinoline core is a prominent feature in many FDA-approved kinase inhibitors used in oncology. Derivatives of the 3-cyano-quinolin-4-one scaffold, for instance, have been developed as potent and selective inhibitors of c-Jun N-terminal kinase (JNK). [14][15]* Antiviral and Neuroprotective Roles: Research has demonstrated the antiviral potential of quinoline derivatives against viruses like Herpes Simplex Virus 1 (HSV-1), with some compounds showing IC₅₀ values in the nanomolar range. [16]Furthermore, the scaffold is being actively investigated for its neuroprotective properties, with derivatives designed to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. [17][18][19]

Part 4: Data Presentation – A Quantitative Look at Biological Activity

The true measure of a pharmacophore's utility lies in its quantitative biological activity. The following tables summarize key data for representative quinolin-4-ol derivatives across different therapeutic areas, providing a clear comparison of their potency.

Table 1: Anticancer Activity of Selected Quinolin-4-one Derivatives

| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action Target | Reference |

| 7-chloro-3-amido-quinolin-4-one (55e) | HepG2 (Liver) | Potent (selective) | Not specified | [12] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | 82.9% growth reduction | Not specified | [20] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline (55) | HL-60 (Leukemia) | 19.88 µg/mL | Not specified | [13] |

| JH62 (from P. aeruginosa) | A549 (Lung) | 15 | Mitochondrial Disruption | [21] |

| Pyrazolo[3,4-b]quinolin-4-one (16) | JNK1 Kinase | 0.019 (Enzymatic) | JNK Inhibition | [14] |

Table 2: Antimalarial and Antiviral Activity

| Compound Class/Name | Organism/Virus | Strain | IC₅₀ (nM) | Reference |

| Chloroquine | Plasmodium falciparum | 3D7 (Sensitive) | 22 - 26.7 | [22] |

| Chloroquine | Plasmodium falciparum | NF54 (Sensitive) | 22.1 | [22] |

| (S)-pentyl amino-alcohol quinoline | Plasmodium falciparum | 3D7 (Sensitive) | 12.7 | [22] |

| Quindoline Derivative (GSA-0932) | Herpes Simplex Virus 1 (HSV-1) | KOS | ~160 | [16] |

| Quindoline Derivative (GSA-1502) | Herpes Simplex Virus 1 (HSV-1) | KOS | ~160 | [16] |

Conclusion and Future Outlook

From the foundational discoveries of Conrad, Limpach, Gould, and Jacobs, the quinolin-4-ol scaffold has evolved into one of the most significant and versatile cores in modern drug discovery. [1][5]Its journey from a laboratory curiosity to a central component of antimalarials, broad-spectrum antibiotics, targeted anticancer agents, and novel neuroprotective candidates is a powerful illustration of how fundamental organic synthesis enables therapeutic progress. [12][10][17] The inherent chemical stability, synthetic accessibility, and the capacity for three-dimensional diversification of the quinolin-4-ol ring system ensure its continued relevance. Future research will undoubtedly focus on leveraging this scaffold to address emerging challenges, from combating drug-resistant pathogens to developing highly selective inhibitors for newly identified disease targets. As our understanding of biology deepens, the quinolin-4-ol core, with its rich history and proven track record, is perfectly poised to serve as the starting point for the next generation of innovative medicines.

References

- Conrad, M. & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

- Gach-Janczak, K., Piekielna-Ciesielska, J., Waśkiewicz, J., Krakowiak, K., & Wtorek, K. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

- Gach-Janczak, K., et al. (2025).

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

- Liu, Y., et al. (2011). Synthesis and SAR of 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones as novel, selective c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4866-4870. [Link]

- Wikipedia. (n.d.). Conrad–Limpach-Chinolinsynthese. Wikipedia. [Link]

- Gach-Janczak, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

- Frasson, I., et al. (2022). Quindoline-derivatives display potent G-quadruplex-mediated antiviral activity against herpes simplex virus 1. Antiviral Research, 205, 105378. [Link]

- Song, D., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. [Link]

- ResearchGate. (n.d.). Comparison of IC50 values of the reported antimalarial agents.

- Sharma, P., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Arabian Journal of Chemistry, 12(8), 4903-4914. [Link]

- SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive. [Link]

- Wiktionary. (n.d.). Gould-Jacobs reaction. Wiktionary. [Link]

- Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]

- Iqbal, M. A., et al. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Acta Chimica Slovenica, 71(2), 319-324. [Link]

- Mosaffa, F., et al. (2019). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Research in Pharmaceutical Sciences, 14(5), 452-462. [Link]

- Li, J. J. (2009). Conrad–Limpach reaction. In Name Reactions. Springer, Berlin, Heidelberg. [Link]

- Ridley, R. G., et al. (1996). 4-Aminoquinoline analogues of CQ with shortened side chains retain activity against CQ-resistant Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 40(8), 1846-1854. [Link]

- ResearchGate. (n.d.). Quinolin-4-ones of plant origin with interesting biological properties.

- Gupta, H., et al. (2013). Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 5(2), 52-58. [Link]

- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.

- Hernández-Ayala, L. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]

- Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Name Reactions in Organic Synthesis.

- Hernández-Ayala, L. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]

- Hernández-Ayala, L. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. [Link]

- Alagarsamy, V., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1262, 133033. [Link]

- ResearchGate. (n.d.). Comparison between GMIC50 values of antimalarial drugs.

- ResearchGate. (n.d.). The half maximal inhibitory concentrations (IC50) of quinoline derivatives.

- ResearchGate. (n.d.). Anticancer Activity of Quinoline Derivatives; An Overview.

- He, J., et al. (2023). A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity. International Journal of Molecular Sciences, 24(23), 16982. [Link]

- Sharma, A., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Brazilian Chemical Society, 28, 1989-2019. [Link]

- ResearchGate. (n.d.). IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER.

- Wikiwand. (n.d.). Gould–Jacobs reaction. Wikiwand. [Link]

- Hernández-Ayala, L. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. SciSpace. [Link]

- Song, D., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Semantic Scholar. [Link]

- ResearchGate. (n.d.). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity.

- ResearchGate. (n.d.). Synthesis and SAR of 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones as novel, selective c-Jun N-terminal kinase inhibitors.

- ResearchGate. (n.d.). Potent and selective inhibitory effect of 4-aminoquinoline derivatives on SARS-CoV-2 replication.

- Vravessis, D., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4949. [Link]

- da Silva, A. C. S., et al. (2021). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 26(11), 3336. [Link]

- Ojo, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18585-18610. [Link]

- Houghtaling, J. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of South Florida Scholar Commons. [Link]

- OUCI. (n.d.).

- National Center for Biotechnology Information. (n.d.). Table 1, Currently Used Antimalarial Drugs. Probe Reports from the NIH Molecular Libraries Program. [Link]

Sources

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Conrad-Limpach-Chinolinsynthese – Wikipedia [de.wikipedia.org]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. Gould-Jacobs reaction - Wiktionary, the free dictionary [en.wiktionary.org]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. wikiwand.com [wikiwand.com]

- 9. ablelab.eu [ablelab.eu]

- 10. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 14. Synthesis and SAR of 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones as novel, selective c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 16. Quindoline-derivatives display potent G-quadruplex-mediated antiviral activity against herpes simplex virus 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Solubility and stability of 6-Bromo-2-methylquinolin-4-ol in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 6-Bromo-2-methylquinolin-4-ol for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound with potential applications in pharmaceutical and chemical research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is fundamental for its effective use in synthesis, formulation, and biological assays. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability profiles of this compound. It details experimental protocols, explains the rationale behind methodological choices, and offers a framework for the systematic evaluation of this compound's behavior in various chemical environments.

Introduction: The Significance of Physicochemical Characterization

The journey of a chemical entity from discovery to application is critically dependent on its physicochemical profile. For a compound like this compound, its utility as a synthetic intermediate or a potential bioactive agent is directly linked to its solubility and stability.[1] Solubility dictates the choice of solvents for reactions, purification, and formulation, ultimately impacting bioavailability.[2] Stability, the ability to resist chemical change over time and under various environmental stresses, is paramount for ensuring the integrity, safety, and shelf-life of any resulting product.[3][4]

This guide serves as a detailed manual for researchers, providing both the foundational knowledge and the practical steps required to comprehensively characterize this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies.

| Property | Value | Source |

| CAS Number | 103030-28-0 | [5][6] |

| Molecular Formula | C₁₀H₈BrNO | [5][7] |

| Molecular Weight | 238.08 g/mol | [5][7] |

| Structure | A quinolinol core with a bromine substituent at position 6 and a methyl group at position 2. This structure suggests potential for hydrogen bonding via the hydroxyl group and the quinoline nitrogen, as well as hydrophobic interactions from the aromatic system. | [7] |

| Predicted pKa | Quinoline derivatives are generally weak bases. The pKa of the quinolinium ion is typically around 5. The phenolic hydroxyl group is weakly acidic. The specific pKa values for this compound would need to be experimentally determined but are crucial for understanding its solubility in aqueous solutions of varying pH. | [8] |

Solubility Profile Determination

The solubility of this compound will vary significantly with the nature of the solvent. A systematic approach to determining its solubility in a range of relevant solvents is crucial.

Theoretical Considerations

The principle of "like dissolves like" provides a preliminary framework for solvent selection. The presence of both a polar hydroxyl group and a larger, more nonpolar bromo-quinoline scaffold suggests that this compound may exhibit moderate solubility in a range of solvents.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The hydroxyl group can form hydrogen bonds with these solvents, aiding solubility. However, the hydrophobic aromatic rings may limit extensive solubility, especially in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can accept hydrogen bonds and have dipole moments that can interact with the polar functionalities of the molecule, often leading to good solubility.

-

Nonpolar Solvents (e.g., hexane, toluene): Solubility is expected to be limited in these solvents due to the polar nature of the hydroxyl and nitrogen-containing ring.

Experimental Workflow for Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility due to its accuracy and reproducibility.[2]

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). The presence of excess solid is crucial to ensure saturation is achieved.[2]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C for organic solvents, 37°C for physiological buffers) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids sediment. For more effective separation, centrifuge the samples at high speed (>10,000 x g).[2][8]

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. Dilute the filtered solution with a suitable mobile phase or solvent and analyze the concentration of this compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility from the measured concentration and express it in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Data Presentation

Results should be presented in a clear, tabular format.

Table 1: Illustrative Solubility Data for this compound (Note: These are example values. Researchers must replace them with their own experimental data.)

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water (pH 7.4) | 37 | < 0.1 |

| Ethanol | 25 | 5.2 ± 0.3 |

| DMSO | 25 | > 50 |

| Acetonitrile | 25 | 1.5 ± 0.1 |

| Methanol | 25 | 3.8 ± 0.2 |

Stability Profile and Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify the likely degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[3][4][9] These studies are a regulatory requirement in drug development and provide critical information for formulation and packaging design.[10]

Rationale for Stress Conditions

The choice of stress conditions is guided by international guidelines (e.g., ICH Q1A) and is designed to simulate the effects of various environmental factors.[3][9]

-

Hydrolysis: Evaluates stability in the presence of water and at different pH levels, which is relevant to aqueous formulations and physiological environments.

-

Oxidation: Assesses susceptibility to oxidative degradation, which can occur in the presence of air or residual peroxides in excipients.

-

Photostability: Determines if the compound is degraded by exposure to light, which informs packaging requirements.

-

Thermal Stress: Investigates the effect of elevated temperatures on the solid-state and solution stability of the compound.

Experimental Workflow for Forced Degradation

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound , 97% , 103030-28-0 - CookeChem [cookechem.com]

- 6. BioOrganics [bioorganics.biz]

- 7. This compound | C10H8BrNO | CID 2905902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. article.sapub.org [article.sapub.org]

An In-depth Technical Guide to the Potential Biological Activities of Substituted Quinolinols

Introduction: The Quinolinol Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry. When hydroxylated, it forms quinolinols (or hydroxyquinolines), a class of compounds that has proven to be a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, thereby exhibiting a wide array of pharmacological activities. The strategic placement of a hydroxyl group and other substituents onto the quinoline core profoundly influences the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and metal-chelating ability—which in turn dictates its biological function.

This guide provides an in-depth exploration of the significant biological activities of substituted quinolinols, focusing on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the molecular mechanisms underpinning these activities, present key structure-activity relationships (SAR), and provide detailed protocols for foundational assays used in their evaluation, offering a comprehensive resource for researchers and drug development professionals.

Section 1: Anticancer Activities of Substituted Quinolinols

The development of novel anticancer agents is a paramount challenge in modern medicine. Substituted quinolinols have emerged as a highly promising class of compounds, demonstrating cytotoxicity against a wide range of cancer cell lines through diverse and sophisticated mechanisms.[1][2]

Mechanisms of Antineoplastic Action

The anticancer efficacy of quinolinols is not attributed to a single mode of action but rather to their ability to interfere with multiple crucial cellular processes.[3]

-

DNA Intercalation and Topoisomerase Inhibition: Certain quinolinol derivatives can insert themselves between the base pairs of DNA (intercalation), disrupting the DNA structure and interfering with replication and transcription processes.[1][4] This steric hindrance can inhibit the action of topoisomerase enzymes, which are critical for managing DNA topology during replication. By stabilizing the topoisomerase-DNA cleavable complex, these compounds lead to double-strand breaks and ultimately trigger apoptotic cell death.[4]

-

Kinase Inhibition: Protein kinases are pivotal regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Numerous substituted quinolinols have been developed as potent inhibitors of various kinases, including Pim-1 kinase, vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR).[4][5] For instance, the 8-hydroxyquinoline-7-carboxylic acid moiety has been identified as a key pharmacophore for Pim-1 kinase inhibition, interacting with critical residues like Asp186 and Lys67 in the ATP-binding site.[4]

-

Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Quinolinols can trigger apoptosis through multiple pathways.[2] One key mechanism involves the chelation of essential metal ions, such as iron and copper, which disrupts the function of metalloenzymes and generates reactive oxygen species (ROS). The resulting oxidative stress damages cellular components and activates intrinsic apoptotic signaling cascades.

-

Inhibition of Tubulin Polymerization: The microtubule network is essential for maintaining cell structure and for the formation of the mitotic spindle during cell division. Some quinolinol derivatives act as antimitotic agents by inhibiting the polymerization of tubulin into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

Data Summary: Cytotoxic Activity of Representative Quinolinols

The following table summarizes the in vitro anticancer activity of selected substituted quinolinol derivatives against various human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).

| Compound/Derivative | Cancer Cell Line | Mechanism/Target | Activity (IC50 / GI50 in µM) | Reference |

| Quinoline-2-carboxamide derivative (Compound 5) | Prostate (PC-3) | Pim-1 Kinase Inhibitor | 1.29 | [4] |

| Quinoline-chalcone hybrid (Compound 64) | Colon (Caco-2) | Not specified | 2.5 | [5] |

| Quinoline-3-carboxamide furan derivative (Compound 38) | Breast (MCF-7) | EGFR TK Inhibitor | 3.35 | [5] |

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test quinolinol compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Apoptosis Induction Pathway

This diagram illustrates a simplified pathway by which a substituted quinolinol can induce apoptosis through kinase inhibition and ROS generation.

Caption: Quinolinol-induced apoptosis via kinase inhibition and ROS generation.

Section 2: Antimicrobial Activities

The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action. Substituted quinolinols have a long history of use as antimicrobial agents and continue to be a fertile ground for the development of new antibiotics and antifungals.[6][7]

Mechanisms of Antimicrobial Action

-

Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a major class of synthetic antibacterial agents, function by inhibiting DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. These enzymes are essential for bacterial DNA replication, recombination, and repair. Inhibition leads to a bactericidal effect. The structure-activity relationship for this class is well-defined, with substitutions at the N-1, C-6 (fluorine), and C-7 positions being critical for potency and spectrum of activity.[8]

-

Metal Chelation and Disruption of Metalloenzymes: Many essential microbial enzymes require metal ions (e.g., Fe²⁺, Zn²⁺, Mg²⁺) as cofactors. Quinolinols, such as 8-hydroxyquinoline, are potent metal chelators. By sequestering these ions, they can inactivate critical enzymes, disrupt membrane integrity, and inhibit microbial growth.

-

Peptide Deformylase (PDF) Inhibition: PDF is an essential bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized proteins. A series of novel quinoline derivatives have been designed as PDF inhibitors, demonstrating excellent antibacterial activity.[9]

Data Summary: Antimicrobial Potency of Representative Quinolinols

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected quinolinol derivatives against various pathogenic microbes. MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | Type | Activity (MIC in µg/mL) | Reference |

| 9-bromo indolizinoquinoline-5,12-dione (Compound 7) | S. aureus (MRSA) ATCC43300 | Gram-positive | 0.063 | [7] |

| 9-bromo indolizinoquinoline-5,12-dione (Compound 7) | E. coli ATCC25922 | Gram-negative | 2 | [7] |

| Quinolinequinone (QQ2) | Staphylococcus spp. (clinical) | Gram-positive | 1.22–9.76 | [10] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative (Compound 6) | A. flavus | Fungus | Potent (data qualitative) | [9] |

| Bromo quinoline hydrazone (Compound 7b) | C. albicans | Fungus | Potent (25.3 mm zone) | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized inoculum of a bacterium is challenged with serial dilutions of an antimicrobial agent in a liquid nutrient medium. The lowest concentration that inhibits visible growth after incubation is the MIC.

Step-by-Step Methodology:

-

Inoculum Preparation: From a fresh culture (18-24 hours) on an agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). A known antibiotic should be included as a positive control.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be aided by using a reading mirror or a spectrophotometer.

Section 3: Neuroprotective Activities

Neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD) are characterized by progressive neuronal loss. The pathology of these diseases is multifactorial, involving oxidative stress, metal dyshomeostasis, and protein aggregation. Substituted quinolinols have emerged as promising multi-target therapeutic agents for these complex disorders.[11][12]

Mechanisms of Neuroprotection

-

Antioxidant Activity and Radical Scavenging: Oxidative stress, caused by an imbalance between the production of ROS and the cell's ability to detoxify them, is a major contributor to neuronal damage in neurodegenerative diseases.[13] The phenolic hydroxyl group on the quinolinol scaffold can donate a hydrogen atom to neutralize free radicals, thus acting as a potent antioxidant.[14]

-

Metal Chelation: The brains of patients with AD and PD exhibit elevated concentrations of metal ions like copper, iron, and zinc, which can catalyze the production of ROS and promote the aggregation of amyloid-beta (Aβ) and alpha-synuclein proteins. 8-Hydroxyquinoline derivatives are excellent chelators of these biometals, helping to restore metal homeostasis and prevent toxic protein aggregation.[15]

-

Enzyme Inhibition (MAO, AChE):

-

Monoamine Oxidase (MAO): MAO-B is an enzyme that degrades neurotransmitters like dopamine. Its inhibition can increase dopamine levels, which is beneficial in Parkinson's disease. Certain quinolinol derivatives have been identified as selective MAO-B inhibitors.[15]

-

Acetylcholinesterase (AChE): AChE breaks down the neurotransmitter acetylcholine. Inhibiting this enzyme is a primary strategy for the symptomatic treatment of Alzheimer's disease. Hybrids of 8-hydroxyquinoline and other pharmacophores have been developed as potent AChE inhibitors.[15]

-

Visualization: Multi-Target Neuroprotective Strategy

This workflow illustrates how a single quinolinol derivative can combat multiple pathological factors in neurodegenerative disease.

Caption: Multi-target strategy of quinolinols for neuroprotection.

Conclusion and Future Perspectives

Substituted quinolinols represent a remarkably versatile and enduring scaffold in drug discovery. Their ability to engage with a multitude of biological targets underpins their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents. The key to their success lies in the tunability of the quinoline core; subtle changes in substitution patterns can dramatically alter the mechanism of action, shifting the therapeutic focus from kinase inhibition in cancer to metal chelation in neurodegeneration.

Future research will likely focus on the design of highly specific, target-oriented quinolinols to minimize off-target effects and enhance therapeutic indices. Furthermore, the development of hybrid molecules, which combine the quinolinol scaffold with other known pharmacophores, holds immense promise for creating multi-target drugs capable of addressing complex, multifactorial diseases with greater efficacy.[5][16] The continued exploration of this privileged structure is certain to yield the next generation of innovative therapeutics.

References

- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]

- Truong, H. (2016). Effects of quinoline-based compounds on neuronal cells.

- Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. (2014). Der Pharma Chemica, 6(6), 353-359. [Link]

- Jain, S., Chandra, V., Jain, P. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]

- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences. [Link]

- A Review On Substitution Quinoline Derivatives and its Biological Activity. (2020). International Journal of Research in Engineering, Science and Management, 3(5), 450-455. [Link]

- Aly, A. A., Mohamed, Y. A. M., & El-Sayed, W. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31235-31257. [Link]

- Singh, P., Kumar, A., & Saha, B. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

- Leclerc, G., & Tulkens, P. M. (1989). Structure--activity relationship of quinolones.

- Braidy, N., et al. (2009). Neuroprotective effects of naturally occurring polyphenols on quinolinic acid-induced excitotoxicity in human neurons. FEBS Journal, 276(12), 3285-3300. [Link]

- Results of antimicrobial activity of synthetic quinoline compounds. (2020).

- Kim, H., et al. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry, 24(21), 5529-5537. [Link]

- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2025).

- Aljuhani, A., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6868. [Link]

- Kumar, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 40(17), 7845-7871. [Link]

- Various therapeutic uses of Quinoline. (2024).

- S-Tim-S, K., et al. (2022). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Acta Pharmaceutica Sinica B, 12(1), 127-142. [Link]

- Kumar, U., et al. (2024). Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. Mini-Reviews in Organic Chemistry, 21(8), 862-890. [Link]

- Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6649-6666. [Link]

- Biological Activities of Quinoline Deriv

- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 4. ijmphs.com [ijmphs.com]